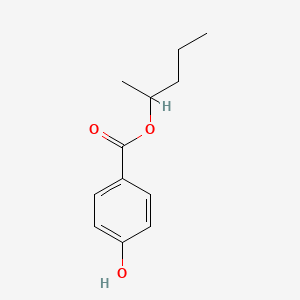

Pentan-2-YL 4-hydroxybenzoate

Beschreibung

Pentan-2-YL 4-hydroxybenzoate is an ester derivative of 4-hydroxybenzoic acid (4-HBA), where the hydroxyl group of the carboxylic acid is replaced by a pentan-2-yl group. This compound belongs to the broader class of parabens, which are widely utilized as preservatives in cosmetics, pharmaceuticals, and food due to their antimicrobial properties.

4-Hydroxybenzoic acid itself is traditionally synthesized via the Kolbe-Schmitt reaction, which involves carboxylation of potassium phenoxide under high-pressure CO₂. However, recent advances in metabolic engineering, particularly in Pseudomonas taiwanensis VLB120, have enabled sustainable microbial production of 4-HBA from glycerol, circumventing reliance on fossil fuels . Esterification of 4-HBA with alcohols like pentan-2-ol yields derivatives such as Pentan-2-YL 4-hydroxybenzoate, which are valued for their tailored physicochemical and biological properties.

Eigenschaften

CAS-Nummer |

118265-88-6 |

|---|---|

Molekularformel |

C12H16O3 |

Molekulargewicht |

208.25 g/mol |

IUPAC-Name |

pentan-2-yl 4-hydroxybenzoate |

InChI |

InChI=1S/C12H16O3/c1-3-4-9(2)15-12(14)10-5-7-11(13)8-6-10/h5-9,13H,3-4H2,1-2H3 |

InChI-Schlüssel |

VIZHEHGQHCKXBS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C)OC(=O)C1=CC=C(C=C1)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The antimicrobial efficacy and solubility of paraben derivatives are influenced by the ester group’s structure. Below is a comparative analysis of Pentan-2-YL 4-hydroxybenzoate with key analogs:

| Compound | Molecular Weight (g/mol) | logP (Octanol-Water) | Water Solubility (mg/L) | Melting Point (°C) |

|---|---|---|---|---|

| Pentan-2-YL 4-hydroxybenzoate | 208.21 | ~3.2 (estimated) | ~50 (low) | Not reported |

| Methyl 4-hydroxybenzoate | 152.15 | 1.96 | 2,000 | 125–128 |

| Ethyl 4-hydroxybenzoate | 166.18 | 2.47 | 1,100 | 116–118 |

| Propyl 4-hydroxybenzoate | 180.20 | 3.04 | 400 | 96–98 |

| Isopropyl 4-hydroxybenzoate | 180.20 | 3.15 | 350 | 84–86 |

Key Observations :

- Lipophilicity : Longer and branched ester chains (e.g., pentan-2-yl, isopropyl) increase logP values, enhancing lipid membrane penetration but reducing water solubility.

- Antimicrobial Efficacy : Shorter-chain parabens (methyl, ethyl) exhibit higher water solubility and broader-spectrum antimicrobial activity due to better diffusion in aqueous environments. Pentan-2-YL 4-hydroxybenzoate’s lower solubility may limit its utility in hydrophilic formulations .

- Thermal Stability : Branched esters like isopropyl 4-hydroxybenzoate have lower melting points than linear-chain analogs, suggesting reduced crystallinity and improved formulation compatibility .

Enzymatic Interactions and Metabolism

4-Hydroxybenzoate derivatives are substrates for enzymes like 4-hydroxybenzoate 1-hydroxylase , which hydroxylates the aromatic ring. Substrate specificity studies reveal:

- Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) on the aromatic ring reduce enzymatic activity.

- Ionization State: The phenolic pKa of 4-HBA derivatives (e.g., ~8.0 for 4-HBA) influences binding to enzymes. Compounds with pKa values near the enzyme’s pH optimum (e.g., 4-hydroxy-3-nitrobenzoate, pKa 6.3) exhibit tighter coupling of hydroxylation and NADH consumption .

Pentan-2-YL 4-hydroxybenzoate’s ester group likely shields the phenolic hydroxyl, reducing its interaction with such enzymes compared to free 4-HBA. This property may prolong its preservative action by delaying hydrolysis to the active 4-HBA form .

Toxicity and Regulatory Status

- Growth Inhibition : Unlike free 4-HBA, which shows negligible inhibition of microbial growth (e.g., Rhodococcus opacus PD630), parabens like Pentan-2-YL 4-hydroxybenzoate disrupt membrane integrity and metabolic pathways, even at low concentrations .

- Metabolic Degradation: Parabens are hydrolyzed to 4-HBA in vivo, which is further metabolized via the 3-oxoadipate pathway or incorporated into mitochondrial quinones .

Q & A

Q. What are the optimal synthetic routes for Pentan-2-yl 4-hydroxybenzoate in laboratory settings?

Methodological Answer: The compound is synthesized via esterification of 4-hydroxybenzoic acid with pentan-2-ol, typically using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include:

Q. How can researchers validate the purity of Pentan-2-yl 4-hydroxybenzoate post-synthesis?

Methodological Answer: Combine multiple analytical techniques:

- HPLC: Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (60:40). Retention time ~8.2 minutes.

- Melting Point: Compare observed mp (literature range: 92–94°C) to theoretical values.

- Elemental Analysis: Verify %C, %H, and %O within ±0.3% of theoretical values (C: 65.17%, H: 7.53%, O: 27.30%) .

Q. What solvent systems are suitable for solubility studies of Pentan-2-yl 4-hydroxybenzoate?

Methodological Answer: Prioritize solvents with varying polarity:

- Polar aprotic: DMSO, DMF (high solubility due to ester group interactions).

- Nonpolar: Hexane (low solubility, useful for crystallization). Quantify solubility via gravimetric analysis at 25°C. Report results as g/100 mL ± SD (n=3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) when characterizing Pentan-2-yl 4-hydroxybenzoate?

Methodological Answer: Address discrepancies through:

- Cross-validation: Compare -NMR (δ 8.0 ppm, aromatic protons; δ 4.2 ppm, pentan-2-yl CH-O) with -NMR (ester carbonyl at ~167 ppm).

- IR Reanalysis: Confirm ester C=O stretch at 1710–1740 cm; absence of OH stretch (if fully esterified).

- X-ray crystallography: Resolve structural ambiguities via single-crystal diffraction (requires high-purity samples) .

Q. What experimental designs are recommended for studying the hydrolytic stability of Pentan-2-yl 4-hydroxybenzoate under varying pH conditions?

Methodological Answer: Design a kinetic study:

- Conditions: pH 2 (simulated gastric fluid), pH 7.4 (physiological), pH 10 (alkaline).

- Sampling: Collect aliquots at 0, 24, 48, and 72 hours.

- Analysis: Quantify hydrolysis via HPLC degradation products (e.g., free 4-hydroxybenzoic acid). Calculate rate constants (k) using first-order kinetics.

- Controls: Include temperature-controlled (37°C) and dark conditions to minimize photodegradation .

Q. How can researchers analyze structure-activity relationships (SAR) for Pentan-2-yl 4-hydroxybenzoate derivatives in antimicrobial studies?

Methodological Answer: Adopt a modular SAR approach:

- Derivatization: Synthesize analogs with varying alkyl chain lengths (e.g., methyl to heptyl esters).

- Bioassays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values).

- Computational Modeling: Perform molecular docking to correlate ester chain length with binding affinity to microbial enzyme targets (e.g., dihydrofolate reductase) .

Q. What strategies mitigate batch-to-batch variability in Pentan-2-yl 4-hydroxybenzoate synthesis?

Methodological Answer: Implement quality-by-design (QbD) principles:

- Critical Process Parameters (CPPs): Control catalyst concentration (±0.5%), reaction time (±10 minutes).

- In-line Monitoring: Use FTIR spectroscopy to track esterification progress in real-time.

- Statistical Analysis: Apply ANOVA to identify significant variability sources (e.g., raw material purity, solvent grade) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental partition coefficients (logP) for Pentan-2-yl 4-hydroxybenzoate?

Methodological Answer:

- Experimental logP: Determine via shake-flask method (octanol/water system) with UV spectrophotometry.

- Theoretical Validation: Compare with computational tools (e.g., ChemAxon, ACD/Labs). Discrepancies >0.5 units suggest impurities or measurement errors.

- Error Analysis: Check for solvent saturation, temperature fluctuations (±1°C), and spectrophotometer calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.